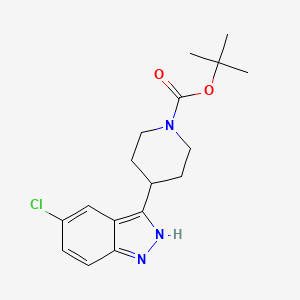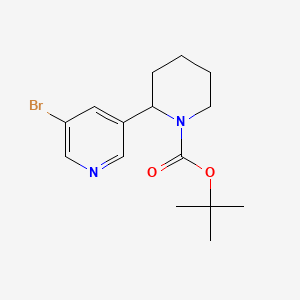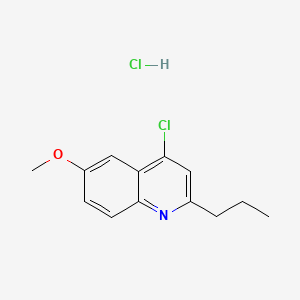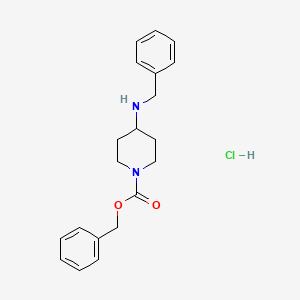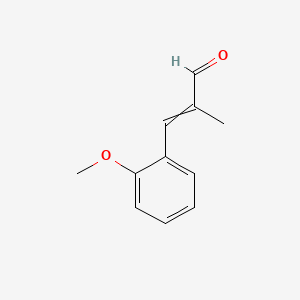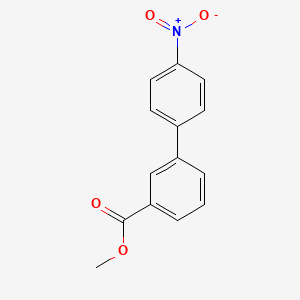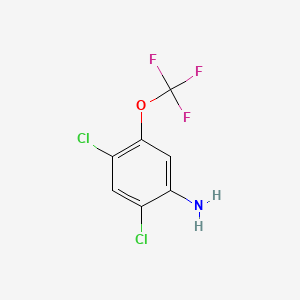
2,4-Dichloro-5-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-5-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1598-42-1 . It has a molecular weight of 246.02 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow to brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-5-(trifluoromethoxy)aniline . The InChI code for this compound is 1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow to brown liquid .Aplicaciones Científicas De Investigación
Synthesis as Agrochemical Intermediate
2,4-Dichloro-5-(trifluoromethoxy)aniline is a significant intermediate in the synthesis of agrochemicals. The molecule has been utilized in the synthesis of various agrochemical intermediates, highlighting its importance in the development of high-efficiency, low-toxicity pesticides and novel herbicides (Zhou Li-shan, 2002).
Insecticide Synthesis
The compound plays a critical role in the synthesis of certain insecticides, including Bistrifluron and Novaluron. These insecticides exhibit potent activity against pests, indicating the molecule's relevance in contributing to effective pest management solutions (Liu An-chan, 2015), (Wen Zi-qiang, 2008).
Applications in Material Science
Fiber Protection
The molecule has been used as a cross-linking agent to enhance the wet abrasion resistance of Lyocell fibers. This application underlines its utility in improving the durability and longevity of textile materials (A. Renfrew & D. Phillips, 2003).
Electrochemical Synthesis of Polymers
2,4-Dichloro-5-(trifluoromethoxy)aniline has been involved in the electrochemical synthesis of novel polymers, which are used in applications such as dye-sensitized solar cells. This demonstrates the molecule's role in advancing renewable energy technologies (Leyla Shahhosseini et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXRQYQQFADKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697566 |
Source


|
| Record name | 2,4-Dichloro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethoxy)aniline | |
CAS RN |
1598-42-1 |
Source


|
| Record name | 2,4-Dichloro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

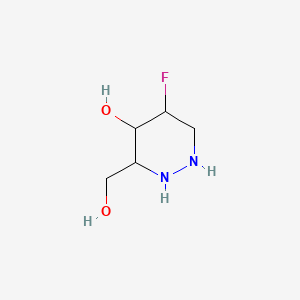
![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

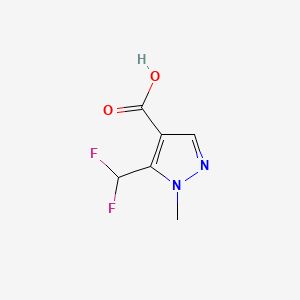

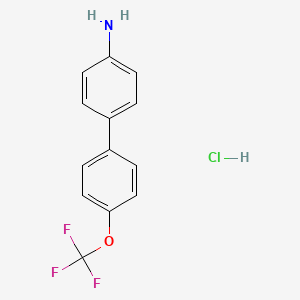
![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)
